3-{bicyclo[2.2.1]heptan-2-yl}propanenitrile, Mixture of diastereomers
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Overview
Description
3-{bicyclo[2.2.1]heptan-2-yl}propanenitrile, a mixture of diastereomers, is a chemical compound with the molecular formula C10H15N and a molecular weight of 149.24 g/mol. This compound is known for its unique bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system attached to a propanenitrile group. The mixture of diastereomers arises from the presence of chiral centers in the molecule, leading to different spatial arrangements of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{bicyclo[2.2.1]heptan-2-yl}propanenitrile typically involves the reaction of bicyclo[2.2.1]heptan-2-ol with a suitable nitrile source under acidic or basic conditions. One common method is the nucleophilic substitution reaction, where the hydroxyl group of the bicyclo[2.2.1]heptan-2-ol is replaced by a cyano group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-{bicyclo[2.2.1]heptan-2-yl}propanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: The major products of oxidation reactions include carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
3-{bicyclo[2.2.1]heptan-2-yl}propanenitrile has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 3-{bicyclo[2.2.1]heptan-2-yl}propanenitrile exerts its effects depends on its specific application. In pharmaceutical research, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-{bicyclo[2.2.1]heptan-2-yl}propanenitrile is unique due to its bicyclic structure and the presence of a nitrile group. Similar compounds include other bicyclic amines and nitriles, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but may have different functional groups.
Nitriles: Other nitriles with different ring systems or substituents can be compared to highlight the unique properties of 3-{bicyclo[2.2.1]heptan-2-yl}propanenitrile.
Properties
CAS No. |
143212-36-6 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
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